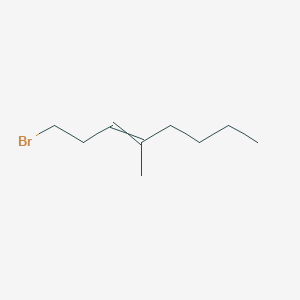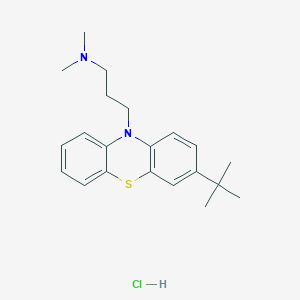
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a tert-butyl group and a dimethylaminopropyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the dimethylaminopropyl side chain: This can be done through nucleophilic substitution reactions, where the phenothiazine core reacts with 3-dimethylaminopropyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic effects.
Ion Channels: The compound can modulate ion channels, affecting neuronal excitability and signaling.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the dimethylaminopropyl side chain. These structural elements can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic profile.
特性
CAS番号 |
63833-95-4 |
|---|---|
分子式 |
C21H29ClN2S |
分子量 |
377.0 g/mol |
IUPAC名 |
3-(3-tert-butylphenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2S.ClH/c1-21(2,3)16-11-12-18-20(15-16)24-19-10-7-6-9-17(19)23(18)14-8-13-22(4)5;/h6-7,9-12,15H,8,13-14H2,1-5H3;1H |
InChIキー |
VFRUYCJKSSQMBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)
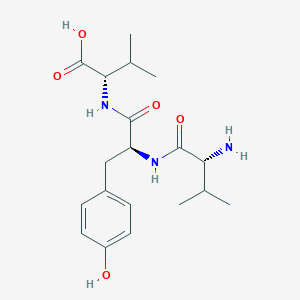
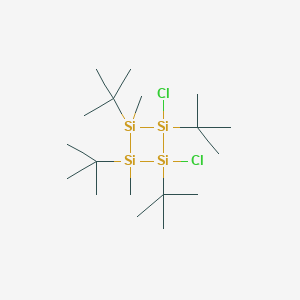

![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
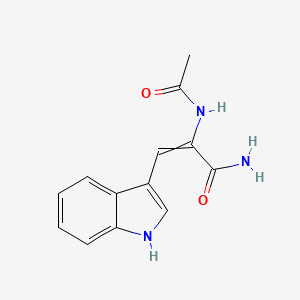
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)

![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
